2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The unique arrangement of atoms within its structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidines, have been known to exhibit a wide range of pharmacological effects, including anti-inflammatory .
Mode of Action
It’s worth noting that pyrimidines, which share a similar structure, have been found to exhibit anti-inflammatory effects . They achieve this by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Similar compounds, such as pyrimidines, have been known to affect various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This could potentially impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to exhibit substantial antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with an amino acid or its ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting infectious diseases and cancer.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthioacetamide: This compound has a similar core structure but with a thioacetamide group, making it a potent inhibitor of falcipain-2, an enzyme involved in malaria.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound has a similar thieno[2,3-d]pyrimidine core but with additional hydrogenation, which can affect its biological activity.
Uniqueness
2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific arrangement of functional groups, which allows for versatile chemical modifications and interactions with a wide range of biological targets. This versatility makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
2-amino-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c8-7-9-4(11)2-1-3(6(12)13)14-5(2)10-7/h1H,(H,12,13)(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSDSSPIQOEITG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC(=N2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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